2-氯-N-苯基异烟酰胺

描述

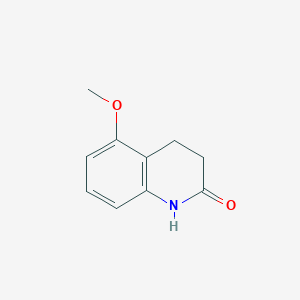

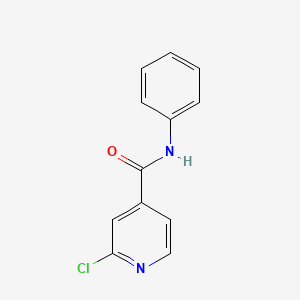

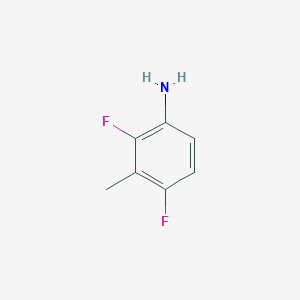

2-Chloro-N-phenylisonicotinamide, also known as CPI, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 232.67 . The physical form of this compound is a white to off-white solid .

Molecular Structure Analysis

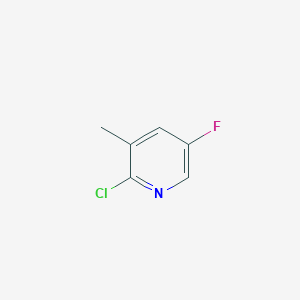

The molecular formula of 2-Chloro-N-phenylisonicotinamide is C12H9ClN2O . Its monoisotopic mass is 232.040344 Da .Physical And Chemical Properties Analysis

2-Chloro-N-phenylisonicotinamide has a molecular weight of 232.67 . It is a white to off-white solid . The compound should be stored in a refrigerator .科学研究应用

Antibacterial Properties

2-Chloro-N-phenylisonicotinamide has been studied for its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound’s ability to inhibit bacterial growth and biofilm formation makes it a potential candidate for treating bacterial infections .

Antibiofilm Activity

The antibiofilm properties of 2-Chloro-N-phenylisonicotinamide are significant in the fight against drug-resistant pathogens. Biofilms are protective layers that bacteria form to shield themselves from antibiotics. This compound’s ability to disrupt biofilm formation can enhance the effectiveness of existing antibacterial treatments .

Antifungal Applications

This compound has shown promising results in inhibiting the growth of fluconazole-resistant Candida species. Its antifungal activity, evaluated through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays, suggests potential use in treating fungal infections .

Computational Chemistry

In silico studies using computational chemistry techniques like molecular docking and dynamics have been conducted to understand the interaction of 2-Chloro-N-phenylisonicotinamide with fungal pathogens at the molecular level. These studies help predict the efficacy of the compound before in vitro or in vivo testing .

Drug Resistance Research

2-Chloro-N-phenylisonicotinamide is valuable in studying mechanisms of drug resistance, especially in fungal pathogens. By understanding how this compound overcomes resistance, researchers can develop strategies to combat resistant strains of fungi .

Synergistic Drug Interactions

Research into the interactions between 2-Chloro-N-phenylisonicotinamide and other antifungal drugs like amphotericin B and fluconazole is crucial. Although antagonism has been observed, these studies are essential for developing combination therapies .

Molecular Structure Analysis

The electronic properties of 2-Chloro-N-phenylisonicotinamide, such as HOMO/LUMO contour plots and MEP maps, have been examined. Understanding these properties is important for designing new derivatives with enhanced biological activity .

Pharmaceutical Development

Lastly, the compound’s broad range of biological activities makes it a potential starting point for the development of new pharmaceuticals. Its role in preventing and treating various conditions could be pivotal in future drug development efforts .

安全和危害

The safety information for 2-Chloro-N-phenylisonicotinamide includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351) .

Relevant Papers One relevant paper found was titled "Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes" . This paper discusses an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .

属性

IUPAC Name |

2-chloro-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAXNWGTCKPZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567864 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-phenylisonicotinamide | |

CAS RN |

80194-83-8 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)